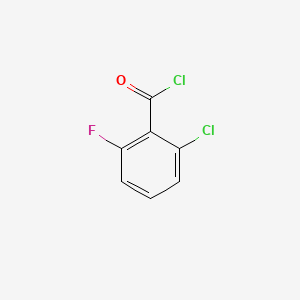

2-Chloro-6-fluorobenzoyl chloride

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-6-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO/c8-4-2-1-3-5(10)6(4)7(9)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNAJZAKJGKJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20229695 | |

| Record name | 2-Chloro-6-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79455-63-3 | |

| Record name | 2-Chloro-6-fluorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79455-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-fluorobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079455633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-6-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-fluorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 6 Fluorobenzoyl Chloride

Established Synthetic Pathways for Acyl Chloride Formation

The conversion of carboxylic acids to acyl chlorides is a well-established process in organic chemistry. For 2-Chloro-6-fluorobenzoyl chloride, the synthesis begins with 2-chloro-6-fluorobenzoic acid and employs a suitable chlorinating agent. The most common and industrially significant reagents for this purpose are thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂). libretexts.orgmasterorganicchemistry.com

The choice of reagent depends on factors such as reactivity, cost, and the ease of product purification. sciencemadness.org

Thionyl Chloride (SOCl₂): This is a widely used reagent due to its reliability and the convenient nature of its byproducts. The reaction produces gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, simplifying the purification of the desired this compound. chemguide.co.uk

Phosphorus Pentachloride (PCl₅): This solid reagent reacts readily with carboxylic acids at room temperature. chemguide.co.uk However, it produces phosphorus oxychloride (POCl₃) as a liquid byproduct, which has a boiling point that can be close to that of the acyl chloride product, potentially complicating separation by fractional distillation. chemguide.co.uk

Oxalyl Chloride ((COCl)₂): Often preferred in laboratory-scale syntheses, oxalyl chloride is a milder and more selective reagent than thionyl chloride. wikipedia.orgresearchgate.net Its byproducts, carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl), are all gaseous, which facilitates a clean reaction and simple workup. researchgate.net

Table 1: Comparison of Common Chlorinating Agents for Acyl Chloride Synthesis

| Reagent | Formula | Byproducts | Advantages | Disadvantages |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl (gaseous) | Gaseous byproducts simplify purification; cost-effective for industrial scale. sciencemadness.orgchemguide.co.uk | More reactive and less selective than oxalyl chloride. researchgate.net |

| Phosphorus Pentachloride | PCl₅ | POCl₃ (liquid), HCl (gaseous) | Vigorous reaction at room temperature. chemguide.co.uk | Liquid byproduct (POCl₃) can complicate purification. chemguide.co.uk |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl (gaseous) | Milder, more selective reagent; gaseous byproducts ensure clean reaction. wikipedia.orgresearchgate.net | More expensive, typically used on a smaller scale. researchgate.net |

Advanced Approaches in Compound Preparation

To improve the efficiency, yield, and environmental profile of the synthesis of this compound, researchers have focused on advanced catalytic methods and the meticulous optimization of reaction conditions.

The reaction between a carboxylic acid and chlorinating agents like thionyl chloride or oxalyl chloride can be significantly accelerated by catalysts. wikipedia.org A catalytic amount of N,N-dimethylformamide (DMF) is commonly used in these transformations. google.comgoogle.com

The mechanism involves the initial reaction of DMF with the chlorinating agent (e.g., oxalyl chloride) to form a Vilsmeier reagent, an iminium salt intermediate. wikipedia.org This intermediate is the actual reactive species that activates the carboxylic acid. It reacts with the carboxylate to form a mixed imino-anhydride, which is highly susceptible to nucleophilic attack by a chloride ion. This attack yields the final acyl chloride product and regenerates the DMF catalyst, allowing it to continue participating in the reaction cycle. wikipedia.orggoogle.com This catalytic cycle enhances the reaction rate, allowing for milder conditions.

Phase transfer catalysis (PTC) represents another advanced strategy that can be applied to reactions involving acyl chlorides, for instance, in the subsequent synthesis of esters. tandfonline.comtandfonline.com This methodology is useful for reactions between reagents that are soluble in different, immiscible phases (e.g., aqueous and organic). youtube.com A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of a reactant (like a nucleophile) from the aqueous phase to the organic phase where it can react with the substrate, thereby increasing the reaction rate. youtube.com

Achieving high yield and purity in the synthesis of this compound requires careful control over several reaction parameters. Industrial-scale processes are particularly focused on this optimization to maximize output and minimize cost.

Key parameters that are optimized include:

Temperature: The reaction is typically conducted under reflux at temperatures between 70–90°C. An industrial process specifies a reaction temperature of approximately 80°C, which provides a balance between a sufficient reaction rate and the minimization of side reactions.

Stoichiometry: A slight excess of the chlorinating agent is generally used to ensure the complete conversion of the carboxylic acid. One documented industrial process uses a molar ratio of thionyl chloride to 2-chloro-6-fluorobenzoic acid of about 1.3:1.

Reaction Time: The duration of the reaction is monitored to ensure completion. In one process, the reaction is held at reflux for one hour. Longer reaction times can sometimes lead to the formation of undesired byproducts. scielo.br

Anhydrous Conditions: Acyl chlorides are highly reactive towards water, hydrolyzing back to the carboxylic acid. Therefore, the reaction must be carried out under anhydrous (dry) conditions to prevent loss of yield.

Purification: After the reaction is complete, the crude product must be purified. Reduced pressure (vacuum) distillation is the standard method used to remove any excess thionyl chloride and other volatile impurities, yielding the pure this compound.

Table 2: Example of Optimized Industrial Reaction Parameters for Synthesis of this compound

| Parameter | Optimized Condition | Rationale |

|---|---|---|

| Starting Material | 2-chloro-6-fluorobenzoic acid | Direct precursor to the target compound. |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Effective reagent with easily removable byproducts. |

| Molar Ratio (SOCl₂:Acid) | ~1.3 : 1 | Ensures complete conversion of the carboxylic acid. |

| Temperature | ~80 °C (Reflux) | Balances reaction rate while minimizing thermal degradation and side reactions. |

| Reaction Time | 1 hour | Sufficient time for complete conversion under specified conditions. |

| Purification Method | Reduced Pressure Distillation | Effectively separates the product from excess reagent and volatile impurities. |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. humanjournals.com These principles are increasingly being applied to the synthesis of acyl chlorides and their derivatives.

Microwave-assisted organic synthesis has emerged as a powerful tool for promoting energy efficiency in chemical reactions. nih.govrasayanjournal.co.in Compared to conventional heating, microwave irradiation can dramatically shorten reaction times, often from hours to minutes, while also increasing yields and reducing the formation of side products. tandfonline.comtandfonline.com This is because microwaves provide rapid and uniform heating throughout the reaction volume. rasayanjournal.co.in While specific studies on the microwave-assisted synthesis of this compound are not prevalent, the technology has been successfully applied to related acylation and amide formation reactions, demonstrating its potential applicability. nih.govorganic-chemistry.org For example, the acylation of phenols and the direct coupling of esters with amines to form amides have been significantly accelerated using microwave heating. tandfonline.comorganic-chemistry.org

A key goal of green chemistry is to minimize waste and avoid the use of toxic reagents. In the context of acyl chloride synthesis, this involves selecting reagents with better environmental profiles and implementing strategies to manage byproducts.

Alternative Reagents: The use of oxalyl chloride instead of thionyl chloride can be considered a greener alternative, as its gaseous byproducts (CO, CO₂) are generally less hazardous than sulfur dioxide (SO₂). researchgate.net Other reagents like cyanuric chloride have also been explored as activating agents for carboxylic acids in amide synthesis, which can sometimes avoid the need for poor atom economy reagents. researchgate.netresearchgate.net

Greener Solvents and Conditions: While the synthesis of moisture-sensitive acyl chlorides requires non-aqueous conditions, subsequent reactions of these compounds are being developed in greener solvents. For example, the N-chloroacetylation of amines using acid chlorides has been successfully performed in a phosphate (B84403) buffer (aqueous medium) under neutral, metal-free conditions. researchgate.nettandfonline.com This approach avoids volatile organic solvents and strong bases, representing a significant green advancement for reactions involving acyl chlorides. tandfonline.com

Sustainable Approaches in Process Optimization

The growing emphasis on green chemistry has spurred research into more sustainable and efficient methods for the synthesis of this compound and its precursors. These approaches focus on minimizing environmental impact by reducing waste, avoiding hazardous reagents, and improving energy efficiency. Key areas of innovation include the use of advanced catalytic systems and the optimization of reaction conditions to enhance yield and purity. pmarketresearch.com

One significant advancement is the move away from traditional methods that utilize large quantities of harsh reagents, such as sulfuric acid, towards more environmentally benign catalytic processes. google.compatsnap.com For instance, in the synthesis of 2-chloro-6-fluorobenzaldehyde (B137617), a key intermediate, solid superacid catalysts have been introduced to replace stoichiometric amounts of sulfuric acid during the hydrolysis step. google.comguidechem.com

This catalytic approach not only reduces the generation of acidic waste but also simplifies the purification process. The use of a ferric solid superacid, such as SO₄²⁻/Fe₃O₄, allows for high conversion rates under controlled conditions. patsnap.comguidechem.com This shift is indicative of a broader trend in the chemical industry to adopt greener production methods that align with global environmental regulations. pmarketresearch.com

Another facet of sustainable process optimization involves enhancing reaction efficiency to maximize the output of the desired product while minimizing by-product formation. Continuous flow chemistry and the integration of automation are being explored to achieve more controlled and consistent reactions. pmarketresearch.com Furthermore, research into electrochemical methods for the synthesis of related compounds, such as the reduction of 2-chloro-6-fluorobenzaldehyde to 2-chloro-6-fluorobenzyl alcohol, highlights the potential for alternative energy sources to drive chemical transformations. isroset.org

The management and recycling of waste streams are also critical components of a sustainable synthesis strategy. An example of this is the use of XDA-1 macroporous resin to adsorb and recover aromatic fluoride (B91410) compounds like 2-chloro-6-fluorobenzoic acid from wastewater. researchgate.net This technique not only mitigates pollution but also allows for the recycling of valuable materials, contributing to a more circular economy in chemical manufacturing. researchgate.net

The following tables present data on traditional versus sustainable catalytic methods for the synthesis of a key precursor to this compound, illustrating the improvements in yield and reaction conditions.

Table 1: Comparison of Catalysts in the Hydrolysis of 2-Chloro-6-fluorodichlorobenzyl

| Catalyst | Reagent Type | Yield of 2-chloro-6-fluorobenzaldehyde | Reference |

|---|---|---|---|

| 85% Sulfuric Acid | Stoichiometric | ~90% | google.com |

Table 2: Optimized Reaction Conditions for Synthesis of 2-chloro-6-fluorobenzaldehyde via Catalytic Hydrolysis

| Parameter | Condition | Benefit | Reference |

|---|---|---|---|

| Catalyst | Ferric Solid Superacid (SO₄²⁻/Fe₃O₄) | Replaces large volumes of sulfuric acid, reducing waste. | google.comguidechem.com |

| Temperature | 95-180°C | Controlled heating for optimal reaction rate. | guidechem.com |

| pH Adjustment | Sodium Carbonate solution to pH 8 | Neutralizes the reaction mixture, facilitating product separation. | guidechem.com |

Reactivity and Reaction Mechanisms of 2 Chloro 6 Fluorobenzoyl Chloride

Electrophilic Characteristics and Acylating Agent Behavior

2-Chloro-6-fluorobenzoyl chloride is a derivative of benzene (B151609) containing a highly reactive acyl chloride functional group. The carbon atom of the carbonyl group is electron-deficient due to the strong electron-withdrawing effects of the adjacent chlorine atom and the resonance effect of the benzene ring. This inherent electrophilicity makes it an excellent acylating agent.

The presence of both a chlorine and a fluorine atom on the benzene ring further enhances the electrophilic character of the acyl chloride. These halogen substituents are electron-withdrawing, which increases the positive charge on the carbonyl carbon, making it more susceptible to attack by nucleophiles. This heightened reactivity is a key feature in its application as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.

Nucleophilic Acyl Substitution Reactions

The primary mode of reaction for this compound is nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the substitution of the chloride ion. This class of reactions is fundamental to the formation of a wide array of functional groups.

The reaction of this compound with primary or secondary amines, a process known as aminolysis, readily forms amides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of the chloride ion.

A general procedure for amide synthesis involves dissolving the acid chloride in a suitable solvent, such as Cyrene™, at a low temperature (e.g., 0 °C), followed by the addition of a base like triethylamine (B128534) and the primary amine. hud.ac.uk The reaction mixture is then allowed to warm to room temperature. hud.ac.uk The resulting amides are often valuable intermediates in the synthesis of biologically active compounds. researchgate.netnih.gov For instance, the reaction with aniline (B41778) or benzylamine (B48309) produces the corresponding amides in good yields. hud.ac.uk

Table 1: Examples of Amide Formation from Acyl Chlorides and Amines

| Acyl Chloride | Amine | Product (Amide) | Yield |

|---|---|---|---|

| 4-Fluorobenzoyl chloride | Pyrrolidine | (4-Fluorophenyl)(pyrrolidin-1-yl)methanone | 91% |

| 4-Fluorobenzoyl chloride | Aniline | N-phenyl-4-fluorobenzamide | 75% |

| 4-Fluorobenzoyl chloride | Benzylamine | N-benzyl-4-fluorobenzamide | 72% |

| 2,6-Difluorobenzoyl chloride | Pyrrolidine | (2,6-Difluorophenyl)(pyrrolidin-1-yl)methanone | 81% |

This table is based on data for similar benzoyl chloride derivatives and illustrates the general reactivity pattern. hud.ac.uk

Similarly, this compound reacts with alcohols in a process called alcoholysis to form esters. This reaction is also typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to scavenge the HCl produced. The oxygen atom of the alcohol acts as the nucleophile, attacking the carbonyl carbon.

The synthesis of esters from acyl chlorides is a well-established transformation in organic chemistry. While specific examples for this compound are less commonly detailed in general literature, the reaction follows the standard mechanism for nucleophilic acyl substitution.

Beyond amines and alcohols, this compound can react with a variety of other nucleophiles, leading to a diverse range of derivatives. These nucleophiles can include thiols, which form thioesters, and carbanions, which can lead to the formation of ketones. For example, it has been used as an alkylating reagent in the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole. sigmaaldrich.comscientificlabs.comchemicalbook.com

The versatility of this compound in reacting with different nucleophiles makes it a valuable building block in combinatorial chemistry and the synthesis of compound libraries for drug discovery. For example, it is a precursor in the preparation of 2-chloro-6-fluorobenzylamine, which is required for synthesizing 9-substituted adenine (B156593) derivatives. sigmaaldrich.comchemicalbook.com It is also used in the synthesis of aprinocid (B13396254) through a reaction with adenine. sigmaaldrich.comchemicalbook.com Furthermore, it has been employed in the synthesis of imidazolidine (B613845) derivatives. researchgate.net

Stereochemical Considerations in Reactions Leading to Chiral Derivatives

When this compound reacts with a chiral nucleophile, or when subsequent reactions introduce a chiral center, stereochemical considerations become important. The initial acylation step itself does not typically create a new stereocenter at the carbonyl carbon. However, the resulting achiral acyl group can be attached to a molecule that is already chiral or can be a precursor to a molecule where chirality is later introduced.

In the synthesis of complex molecules, such as certain pharmaceuticals, controlling the stereochemistry is crucial. Research into the synthesis of HIV-1 reverse transcriptase inhibitors has shown that the absolute configuration at stereogenic centers in derivatives of this compound significantly impacts their biological activity. uab.cat Specifically, the (R)-configuration at the benzylic position often correlates with higher antiviral activity. uab.cat

Influence of Ortho-Chloro and Para-Fluoro Substituents on Reaction Kinetics and Regioselectivity

The positions of the chloro and fluoro substituents on the benzoyl chloride ring have a profound impact on its reactivity. The ortho-chloro and ortho-fluoro substituents exert both electronic and steric effects. Electronically, both are electron-withdrawing, which, as previously mentioned, activates the acyl chloride towards nucleophilic attack.

Sterically, the ortho-chloro group can hinder the approach of bulky nucleophiles to the carbonyl carbon. This steric hindrance can affect the rate of the reaction and, in some cases, the regioselectivity if there are multiple reactive sites on the nucleophile.

Studies on related substituted aromatic compounds have shown that ortho substituents can reduce the co-planarity of the molecule, while para substituents can enhance the longitudinal dipole moment, which can influence mesomorphism in liquid crystals. rsc.org While not directly about reaction kinetics, this illustrates the significant electronic and steric influence of substituent positioning. In the context of this compound, the combination of these electronic and steric effects modulates its reactivity, making it a selective and useful reagent in organic synthesis.

Role in Complex Molecular Synthesis and Targeted Compound Development

Application as a Core Intermediate in Pharmaceutical Synthesis

2-Chloro-6-fluorobenzoyl chloride is a specialized chemical reagent valued in the synthesis of complex organic molecules. Its utility stems from the unique arrangement of its substituents on the benzene (B151609) ring, which imparts specific reactivity and electronic properties. The highly reactive acyl chloride group allows it to readily form stable amide or ester bonds, a fundamental process in the construction of larger, more intricate molecules.

Precursors for Therapeutically Active Agents

The 2-chloro-6-fluorophenyl group is a key structural motif found in a number of therapeutic agents. While direct synthesis examples for specific named drugs from this compound are not prevalent in public literature, its related chemical intermediates are crucial in the production of important pharmaceuticals. For instance, the closely related compound 2-chloro-6-fluorobenzaldehyde (B137617) is an important intermediate used to produce β-lactam antibiotics like flucloxacillin (B1213737). guidechem.com This highlights the significance of the 2-chloro-6-fluorobenzoyl moiety in the architecture of therapeutically active compounds.

Synthesis of Receptor Agonists (e.g., 5-HT1F Agonists)

In the development of targeted therapies, building blocks like this compound are essential for creating molecules that can interact with specific biological receptors. While its direct application in the synthesis of 5-HT1F agonists is not explicitly detailed in available research, it serves as a key reagent for creating complex molecules aimed at therapeutic targets. The development of selective serotonin (B10506) 2C agonists, for example, involves intricate chemical structures where a precisely substituted aromatic piece is often crucial for activity. researchgate.net The unique electronic nature of the 2-chloro-6-fluorobenzoyl group makes it a candidate for research into new receptor agonists and other targeted agents.

Contribution to Medicinal Chemistry Research Initiatives

This compound is a valuable reagent in medicinal chemistry research for the development of novel compounds. Its utility is demonstrated in its reaction with other chemical building blocks, such as methyl pyrrole-2-carboxylate, to form more complex heterocyclic structures. lookchem.com Such reactions are fundamental in early-stage drug discovery, where chemists synthesize libraries of new molecules to be tested for biological activity. The presence of both chlorine and fluorine atoms can enhance the metabolic stability and binding affinity of a potential drug molecule, making this compound a significant contributor to research initiatives aimed at discovering new therapeutic agents. google.com

Table 1: Examples of this compound in Pharmaceutical Research

| Application Area | Research Example | Significance |

|---|---|---|

| Medicinal Chemistry | Reaction with methyl Pyrrole-2-carboxylate. lookchem.com | Creates complex heterocyclic molecules for biological screening. |

| Therapeutic Scaffolds | The 2-chloro-6-fluorophenyl moiety is key in antibiotics derived from related precursors. guidechem.com | Demonstrates the importance of the structural motif in active pharmaceuticals. |

Utilization in Agrochemical Product Development

The development of effective and environmentally conscious agricultural chemicals relies on advanced chemical synthesis, where this compound serves as a key intermediate. The inclusion of halogen atoms like chlorine and fluorine in a molecule can significantly enhance its biological potency against target pests and weeds. google.com

Formulation of Herbicides and Fungicides

Intermediates containing the 2-chloro-6-fluoro structural unit are important in the agrochemical sector. Related compounds are used in the production of high-efficiency, low-toxicity fungicides and are considered biomimetic pesticide intermediates. guidechem.comcanbipharma.com The specific properties conferred by the halogenated phenyl ring are instrumental in designing active ingredients for modern crop protection products that aim for improved efficacy. guidechem.com

Synthesis of Potential Pesticidal Compounds

Research into new pesticidal agents actively employs building blocks like this compound to create novel active ingredients. A specific research example is the preparation of bis[3-(2,6-dihalogenobenzoyl)-1-ureido]-bipyridines, which have been identified as potential pesticides. researchgate.net In this synthesis, a dihalogenated benzoyl isocyanate, which can be derived from the corresponding benzoyl chloride, is reacted with bipyridinediamines. researchgate.net This work highlights the direct role of the dihalogenobenzoyl structure in generating compounds with potential for future use in agriculture.

Table 2: Examples of this compound in Agrochemical Research

| Application Area | Research Example | Significance |

|---|---|---|

| Fungicide Development | Related intermediates are used to produce high-efficiency, low-toxicity fungicides. guidechem.comcanbipharma.com | The 2-chloro-6-fluorophenyl structure contributes to the efficacy of crop protection agents. |

| Potential Pesticide Synthesis | Used in the synthetic pathway for bis[3-(2,6-dihalogenobenzoyl)-1-ureido]-bipyridines. researchgate.net | Provides a direct route to novel compounds identified for their pesticidal potential. |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Chloro-6-fluorobenzaldehyde |

| 2-chloronicotinic acid |

| bipyridinediamines |

| bis[3-(2,6-dihalogenobenzoyl)-1-ureido]-bipyridines |

| diflufenican |

| flucloxacillin |

Advancement in Material Science Through Derivative Synthesis

The functional groups of this compound allow it to be a versatile building block in polymerization processes. The acyl chloride is highly reactive towards nucleophiles like alcohols and amines, enabling the formation of ester and amide linkages, respectively. These linkages are the backbone of many commercially important polymers, such as polyesters and polyamides. The presence of chlorine and fluorine atoms on the aromatic ring further modifies the properties of the resulting polymers, often enhancing their performance characteristics.

The synthesis of specialty polymers and resins often relies on monomers that can impart specific functionalities and properties to the final material. Due to its chemical structure, derivatives of this compound are valuable in the production of a variety of polymers. For instance, its related compound, 2-chloro-6-fluorobenzyl chloride, is noted for its role in producing specialty polymers and resins essential for durable industrial products. sigmaaldrich.com

One major class of polymers that can be synthesized from acyl chlorides are aromatic polyesters, or polyarylates. These are typically prepared through the polycondensation of an aromatic diacid chloride with a bisphenol. While specific examples detailing the use of this compound as a monofunctional chain-terminating agent or as a component in more complex polymer structures are not extensively documented in readily available literature, the fundamental reactivity of the benzoyl chloride group makes it a candidate for such roles. The general synthesis of wholly aromatic polyesters often involves the reaction of diacid chlorides like terephthaloyl chloride and isophthaloyl chloride with various aromatic diols. derpharmachemica.com The principles of these polycondensation reactions are directly applicable to understanding how a monofunctional reagent like this compound could be used to control molecular weight or introduce specific end-groups.

The synthesis of high-performance polymers such as aromatic polyketones also utilizes aromatic dicarboxylic acid chlorides in Friedel–Crafts polycondensation reactions. rsc.org This highlights the utility of the acid chloride functionality in creating strong, thermally stable polymer backbones.

The inclusion of fluorine and chlorine atoms in a polymer structure is a well-established method for enhancing its stability. Fluorine, in particular, is known for its high electronegativity and the strength of the carbon-fluorine bond, which can increase the thermal and chemical resistance of a material.

Polymers derived from halogenated monomers, such as those that could be synthesized using this compound, are expected to exhibit superior properties. For example, fluorinated polybenzoxazoles, which are synthesized from fluorinated aromatic diacyl chlorides, show excellent thermal stabilities with high glass-transition temperatures and decomposition temperatures exceeding 500°C. They also exhibit low dielectric constants, a desirable property for materials used in microelectronics.

The following table provides an overview of the potential impact of incorporating the 2-chloro-6-fluorobenzoyl moiety into polymer chains, based on the known effects of its structural features.

| Property Enhancement | Contributing Structural Feature | Potential Polymer Class |

| Increased Thermal Stability | Strong C-F and C-Cl bonds, Aromatic ring rigidity | Polyesters, Polyamides, Polyketones |

| Enhanced Chemical Resistance | Halogen atoms shielding the polymer backbone | Epoxy Resins, Vinyl Ester Resins |

| Flame Retardancy | Presence of Chlorine and Fluorine | Various specialty polymers |

| Controlled Molecular Weight | Monofunctional Acyl Chloride Group | Condensation polymers |

Advanced Spectroscopic and Chromatographic Characterization in Synthetic Research

Structural Elucidation of Novel Derivatives and Reaction Products

The determination of the precise molecular structure of new chemical entities derived from 2-Chloro-6-fluorobenzoyl chloride is fundamental. A combination of spectroscopic methods is typically employed to unravel the molecular architecture, confirm functional groups, and determine molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular framework of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.

In the context of this compound derivatives, ¹H NMR spectra reveal the number of different types of protons, their electronic environments, and their proximity to one another. For instance, in the ¹H NMR spectrum of the related compound 2-Chloro-6-fluorobenzyl alcohol, distinct signals would be observed for the aromatic protons and the methylene (B1212753) (-CH2-) protons. chemicalbook.com The coupling patterns between adjacent protons, observed as splitting of signals, provide valuable information about the connectivity of the atoms.

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. The chemical shift of each carbon signal is indicative of its hybridization and the nature of the atoms attached to it. For example, the carbon atom of the carbonyl group (C=O) in a derivative of this compound would appear at a characteristic downfield shift. spectrabase.com Furthermore, specialized NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the complete connectivity of the molecule, confirming the structural integrity of novel derivatives. mdpi.com In studies of N⁶-substituted 2-chloroadenosines, 2D NMR spectra were crucial in identifying different conformational forms of the molecules in solution. mdpi.com

A summary of typical NMR data for a related compound is presented below:

| Compound Name | Nucleus | Solvent | Chemical Shift (ppm) |

| 2-Fluorobenzyl chloride | ¹H | CDCl₃ | Varies |

| 2-Chloro-6-fluorobenzyl 2,3,4,5,6-pentafluorobenzoate | ¹³C | - | Varies |

Data for illustrative purposes, actual shifts depend on the specific derivative and experimental conditions. spectrabase.comspectrabase.com

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. In the analysis of this compound and its derivatives, IR spectroscopy is particularly useful for confirming the presence of the carbonyl group (C=O) of the benzoyl chloride, which typically shows a strong absorption band in the region of 1750-1800 cm⁻¹.

When this compound undergoes a reaction, for example, to form an amide or an ester, the position of the carbonyl absorption will shift, providing evidence of the transformation. The NIST WebBook provides gas-phase IR spectrum data for the related compound 2-Chloro-6-fluorobenzyl chloride. nist.gov

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The benzene (B151609) ring in this compound and its derivatives absorbs UV light, and the wavelength of maximum absorbance (λmax) can be influenced by the substituents on the ring. This technique can be used to monitor reactions that involve changes to the aromatic system.

| Spectroscopic Technique | Functional Group/Chromophore | Typical Absorption Range |

| Infrared (IR) | Carbonyl (C=O) in Acyl Chloride | 1750 - 1800 cm⁻¹ |

| Infrared (IR) | C-Cl Stretch | 600 - 800 cm⁻¹ |

| Infrared (IR) | C-F Stretch | 1000 - 1400 cm⁻¹ |

| UV-Visible | Aromatic Ring | ~200 - 300 nm |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure of the molecule through the analysis of its fragmentation pattern.

When a molecule of a this compound derivative is introduced into the mass spectrometer, it is ionized and fragmented. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), producing a mass spectrum. The peak with the highest m/z value often corresponds to the molecular ion (M+), which gives the molecular weight of the compound. For this compound, the exact mass is 191.9544983 Da. lookchem.com

The fragmentation pattern is unique to each compound and can be used to confirm its structure. For example, the loss of a chlorine atom or the entire benzoyl group would result in characteristic fragment ions in the mass spectrum. The NIST Chemistry WebBook contains mass spectral data for related compounds, such as 2-Chloro-6-fluorobenzyl chloride, which can be used as a reference. nist.gov PubChem also provides predicted collision cross-section data for various adducts of this compound. uni.lu

Purity Assessment and Reaction Monitoring through Chromatographic Techniques

Ensuring the purity of starting materials and products, as well as monitoring the progress of a reaction, is critical in synthetic chemistry. Chromatographic techniques are the primary methods used for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating, identifying, and quantifying components in a mixture. It is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds, which includes many derivatives of this compound.

In a typical HPLC analysis, a solution of the sample is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector at the end of the column measures the concentration of each component as it elutes.

For the purity assessment of a this compound derivative, a single sharp peak in the chromatogram would indicate a high degree of purity. The presence of additional peaks would suggest the presence of impurities. HPLC can also be used to monitor the progress of a reaction by taking aliquots from the reaction mixture at different time intervals and analyzing them. The disappearance of the starting material peak and the appearance of the product peak can be tracked to determine the reaction's completion. For instance, a method for analyzing related chlorobenzyl chlorides uses a Newcrom R1 column with a mobile phase of acetonitrile (B52724) and phosphoric acid, with UV detection at 210 nm. sielc.com

| Parameter | Typical Condition |

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detector | UV-Vis (e.g., at 254 nm) |

| Flow Rate | 1.0 mL/min |

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is another powerful separation technique, but it is primarily used for the analysis of volatile and thermally stable compounds. The principle is similar to HPLC, but the mobile phase is an inert gas (such as helium or nitrogen), and the separation occurs in a heated column.

GC is particularly useful for analyzing the purity of the starting material, this compound itself, which is a volatile liquid. tcichemicals.com It can also be used to analyze volatile byproducts that may be formed during a reaction. The retention time, which is the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. The area under each peak in the chromatogram is proportional to the concentration of the corresponding compound, allowing for quantitative analysis. Several suppliers specify the purity of this compound as greater than 98.0% as determined by GC. lookchem.comtcichemicals.com

A patent for the preparation of 2-chloro-6-fluorobenzyl chloride reports yields exceeding 95% with a purity of ≥99.7%, as confirmed by GC analysis.

| Parameter | Typical Condition |

| Column | Capillary column (e.g., DB-5) |

| Carrier Gas | Helium or Nitrogen |

| Injection Temperature | 250 °C |

| Oven Temperature Program | Ramped from a low to a high temperature |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (GC-MS) |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Complex Mixtures

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a powerful analytical technique essential for the analysis of complex mixtures in synthetic research. It offers significant advantages over traditional HPLC, providing higher resolution, increased sensitivity, and faster analysis times, which are crucial for separating and identifying components in a reaction mixture. directindustry.com For a compound like this compound, UPLC-MS is instrumental in assessing its purity, identifying by-products, and monitoring reaction progress.

The analysis of highly reactive acyl chlorides, however, presents unique challenges due to their instability and susceptibility to hydrolysis. wikipedia.org A common strategy to overcome this involves a derivatization step, where the acyl chloride is converted into a more stable derivative, such as an ester or amide, prior to analysis. oup.com For instance, a method developed for another acyl chloride impurity involved esterification to create a stable analyte suitable for UPLC-MS/MS analysis, which significantly enhanced measurement sensitivity. oup.com This approach allows for the accurate quantification of the target compound even at trace levels within complex matrices.

When analyzing a synthetic mixture containing this compound, the UPLC system separates the derivatized compound from impurities on a sub-2-µm particle column. The eluent is then introduced into the mass spectrometer, which provides mass-to-charge ratio (m/z) data, confirming the molecular weight of the derivative and helping to elucidate the structures of any co-eluting impurities. nih.govnih.gov The high sensitivity of modern mass spectrometers allows for the detection of compounds at parts-per-million (ppm) levels or lower. oup.com

Table 1: Illustrative UPLC-MS Parameters for Analysis of a Derivatized Acyl Chloride

| Parameter | Specification | Purpose |

| UPLC System | ACQUITY UPLC M-Class | Provides high-resolution nano- to microscale separations. directindustry.com |

| Column | ACQUITY UPLC BEH C18 | Reversed-phase column suitable for separating non-polar to moderately polar compounds. |

| Mobile Phase | Acetonitrile/Water with Formic Acid | A common gradient elution for separating complex organic mixtures. |

| Flow Rate | 0.3 - 0.6 mL/min | Optimized for analytical UPLC columns to achieve high efficiency. |

| MS Detector | Triple Quadrupole Mass Spectrometer | Enables sensitive and selective detection using Selected Reaction Monitoring (SRM). oup.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes the derivatized analyte for MS detection. nih.gov |

| Derivative | Methyl Ester or Anilide | Stabilizes the reactive acyl chloride for chromatographic analysis. oup.com |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry and offers deep insights into the intermolecular interactions that govern crystal packing. While a specific crystal structure for this compound is not publicly documented, extensive research on analogous fluorinated benzoyl chlorides provides a strong basis for predicting its solid-state behavior. researchgate.net

In the solid state, the crystal lattice of this compound would be stabilized by a network of weak intermolecular interactions. Research on mono-, di-, and tri-fluorinated benzoyl chlorides has shown that interactions such as C–H···O, C–H···F, and F···F contacts are crucial in dictating the molecular arrangement. researchgate.net The geometry and electrostatic potential of this compound, influenced by the electron-withdrawing chlorine and fluorine atoms, would determine the nature and strength of these interactions. The chlorine atom, the fluorine atom, and the carbonyl oxygen would act as primary acceptors for weak hydrogen bonds with hydrogen atoms from adjacent molecules.

Analysis of similar structures reveals that the contribution of different types of contacts can vary significantly with the position of the halogen substituents. researchgate.net For this compound, one would expect a complex interplay between various weak forces to achieve a stable crystalline packing.

Table 2: Predicted Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Significance |

| C–H···O | Aromatic C-H | Carbonyl Oxygen (C=O) | A common and significant interaction in stabilizing the crystal lattice of carbonyl compounds. researchgate.net |

| C–H···F | Aromatic C-H | Fluorine | The contribution of this interaction is highly dependent on the fluorine atom's position on the phenyl ring. researchgate.net |

| C–H···Cl | Aromatic C-H | Chlorine | Contributes to the overall lattice energy through weak hydrogen bonding. |

| F···F | Fluorine | Fluorine | Can be either stabilizing or destabilizing depending on the geometry of the contact. researchgate.net |

| π–π Stacking | Phenyl Ring | Phenyl Ring | Potential interaction between aromatic rings of adjacent molecules, contributing to crystal packing. |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical procedure used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, sulfur, and halogens) present in a compound. For a newly synthesized batch of this compound, elemental analysis serves as a crucial quality control step to validate its empirical formula and assess its purity. The experimentally determined percentages of each element must correspond closely to the theoretically calculated values derived from its molecular formula.

The molecular formula for this compound is C₇H₃Cl₂FO. uni.lu Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.453 u), fluorine (18.998 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated. The experimental values, typically obtained via combustion analysis, are then compared against these theoretical percentages. A close agreement (typically within ±0.4%) provides strong evidence that the correct compound has been synthesized with a high degree of purity.

Table 3: Theoretical vs. Experimental Elemental Composition of this compound

| Element | Molecular Formula | Atomic Mass (u) | Molar Mass ( g/mol ) | Theoretical % | Experimental % (Typical) |

| Carbon (C) | C₇ | 12.011 | 84.077 | 43.14% | 43.1 ± 0.4% |

| Hydrogen (H) | H₃ | 1.008 | 3.024 | 1.55% | 1.5 ± 0.4% |

| Chlorine (Cl) | Cl₂ | 35.453 | 70.906 | 36.37% | 36.4 ± 0.4% |

| Fluorine (F) | F | 18.998 | 18.998 | 9.75% | 9.7 ± 0.4% |

| Oxygen (O) | O | 15.999 | 15.999 | 8.21% | 8.2 ± 0.4% |

| Total | C₇H₃Cl₂FO | - | 194.004 | 100.00% | - |

Theoretical and Computational Studies of 2 Chloro 6 Fluorobenzoyl Chloride and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-Chloro-6-fluorobenzoyl chloride. While specific studies on this exact molecule are not abundant in publicly available literature, we can infer its properties from studies on structurally similar compounds like other 2-halobenzoyl chlorides. sintef.no

The geometry of the benzoyl chloride group, specifically the C-C(O)-Cl angle and the C-Cl bond length, is influenced by the nature of the halogen substituent on the phenyl ring. The presence of both chlorine and fluorine atoms on the ring in this compound introduces significant electronic and steric effects. The electron-withdrawing nature of these halogens is expected to influence the electron distribution in the benzene (B151609) ring and the reactivity of the acyl chloride group.

Quantum chemical calculations can determine various molecular properties that correlate with reactivity. These include:

Molecular Electrostatic Potential (MEP): This mapping of the electrostatic potential onto the electron density surface helps to identify the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the carbonyl carbon is expected to be a primary electrophilic site, susceptible to nucleophilic attack.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about the bonding and charge distribution within the molecule. It can quantify the delocalization of electron density and the nature of the intramolecular interactions.

| Calculated Property | Predicted Trend/Value for this compound | Significance |

| Dipole Moment | Moderate to High | Influences solubility and intermolecular interactions. |

| HOMO Energy | Relatively low | Indicates moderate electron-donating ability. |

| LUMO Energy | Low | Indicates a good electron acceptor, especially at the carbonyl carbon. |

| HOMO-LUMO Gap | Moderate | Suggests reasonable kinetic stability. |

| Charge on Carbonyl Carbon | Highly positive | Confirms the electrophilic nature of the carbonyl group. |

This table is illustrative and not based on specific reported experimental or computational values for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Reaction Pathways

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational landscape and reaction pathways of this compound and its derivatives. MD simulations model the movement of atoms and molecules over time, governed by a force field that describes the potential energy of the system.

For a molecule like this compound, a key aspect to investigate would be the rotational barrier around the C-C(O)Cl bond. This rotation determines the orientation of the acyl chloride group relative to the substituted benzene ring. A study on 2-fluorobenzoyl chloride, 2-chlorobenzoyl chloride, and 2-bromobenzoyl chloride revealed that these molecules exist as two stable non-planar conformers, anti and gauche, with the anti conformer being of lower energy. sintef.no It is reasonable to expect a similar conformational behavior for this compound.

MD simulations can be used to:

Explore Conformational Space: By simulating the molecule at different temperatures, it is possible to identify the most stable conformers and the energy barriers between them.

Simulate Reaction Dynamics: MD can be used to model the approach of a reactant to the this compound molecule and to visualize the transition state of the reaction. This is particularly useful for understanding the mechanism of reactions, such as the acylation of a nucleophile.

Study Solvent Effects: By including solvent molecules in the simulation box, it is possible to investigate how the solvent influences the conformation and reactivity of the molecule.

Structure-Activity Relationship (SAR) Investigations of Bioactive Derivatives

This compound is a versatile building block in the synthesis of more complex molecules with potential biological activity. While direct SAR studies on its derivatives are not extensively documented, the use of a closely related compound, 2-chloro-6-fluorobenzyl chloride, in the synthesis of bioactive compounds suggests the potential for such investigations. researchgate.netsigmaaldrich.com For instance, 2-chloro-6-fluorobenzyl chloride has been used to synthesize imidazolidine (B613845) derivatives with potential schistosomicidal activity. researchgate.net

SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity. By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting derivatives, researchers can develop a model that relates chemical structure to biological function.

For derivatives of this compound, SAR investigations could explore the effects of:

Substitution on the Benzene Ring: Replacing the chlorine or fluorine atoms with other substituents would modulate the electronic and steric properties of the molecule, which could in turn affect its interaction with a biological target.

Modification of the Acyl Chloride Group: Conversion of the acyl chloride to amides, esters, or other functional groups would lead to a diverse range of derivatives with different physicochemical properties and biological activities.

The following table illustrates a hypothetical SAR study on a series of amide derivatives of this compound, where 'R' represents different substituents.

| Derivative (R-group) | Hypothetical Biological Activity (e.g., IC50 in µM) | Inferred SAR |

| -NH-CH3 | 10 | Small alkyl groups are tolerated. |

| -NH-Phenyl | 5 | Aromatic rings may enhance binding. |

| -NH-CH2-COOH | 25 | Introduction of a polar group decreases activity. |

| -N(CH3)2 | 50 | Bulkier substituents at the nitrogen are detrimental. |

This table is for illustrative purposes to explain the concept of SAR and does not represent actual experimental data.

Computational Modeling of Intermolecular Interactions and Crystal Packing

The way molecules pack in a crystal is determined by the nature and strength of their intermolecular interactions. Computational modeling provides valuable tools to understand and predict the crystal packing of this compound and its derivatives.

For this compound, computational modeling could be used to:

Predict Crystal Structure: Algorithms for crystal structure prediction can generate plausible crystal packing arrangements based on the molecule's structure and the principles of intermolecular interactions.

Analyze Intermolecular Interactions: Tools like Hirshfeld surface analysis and the calculation of interaction energies can provide a detailed picture of the forces holding the molecules together in the crystal lattice. This includes hydrogen bonds, halogen bonds, and van der Waals interactions.

Understand Polymorphism: Computational methods can help to identify and rank the stability of different polymorphic forms of a compound, which is crucial in the pharmaceutical and materials sciences.

A summary of the types of intermolecular contacts that would be expected to be significant in the crystal packing of this compound is presented in the table below, based on the analysis of similar molecules. iucr.orgmdpi.com

| Type of Intermolecular Contact | Expected Contribution to Crystal Packing | Description |

| C-H···O | Significant | Hydrogen bonding between a C-H group and the carbonyl oxygen. |

| C-H···F | Moderate | Weak hydrogen bonding involving the fluorine atom. |

| C-H···Cl | Moderate | Weak hydrogen bonding involving the chlorine atom. |

| Halogen Bonds (e.g., C-Cl···O) | Possible | Directional interaction between the electrophilic region of the chlorine atom and a nucleophilic site. |

| π-π Stacking | Possible | Interactions between the aromatic rings of adjacent molecules. |

This table is based on general principles of intermolecular interactions and findings for related structures.

Biological and Biomedical Research Involving Derivatives of 2 Chloro 6 Fluorobenzoyl Chloride

Evaluation of Antimicrobial Properties of Synthesized Compounds

The quest for new antimicrobial agents to combat drug-resistant pathogens is a critical area of research. While direct studies on a broad range of antimicrobial compounds explicitly derived from 2-chloro-6-fluorobenzoyl chloride are limited in publicly available literature, research on structurally related fluorobenzoyl derivatives provides valuable insights.

One area of investigation involves fluorobenzoylthiosemicarbazides. A study on a series of these compounds demonstrated their potential as antibacterial agents, particularly against Gram-positive bacteria. The research highlighted that the substitution pattern on the N4-aryl position of the thiosemicarbazide (B42300) scaffold significantly influences the antibacterial response. Although not all tested compounds were derived from this compound specifically, the findings suggest that the fluorobenzoyl moiety is a promising pharmacophore for developing new antibacterial drugs. The most potent compounds in this class, such as trifluoromethyl derivatives, exhibited minimal inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL against reference and clinical isolates of Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov

Another related area of research focuses on amide derivatives. For instance, the antifungal activity of 2-chloro-N-phenylacetamide, a compound structurally related to amides that could be derived from this compound, has been evaluated. This compound demonstrated notable antifungal activity against strains of Aspergillus flavus, with minimum inhibitory concentrations (MIC) ranging from 16 to 256 μg/mL. scielo.br The study suggested that its mechanism of action might involve binding to ergosterol (B1671047) on the fungal plasma membrane. scielo.br

Table 1: Antimicrobial Activity of Related Fluorobenzoyl Derivatives

| Compound Class | Target Organism | Activity Range (MIC) | Reference |

|---|---|---|---|

| Fluorobenzoylthiosemicarbazides | Staphylococcus aureus (including MRSA) | 7.82 - 31.25 µg/mL | nih.gov |

| 2-Chloro-N-phenylacetamide | Aspergillus flavus | 16 - 256 µg/mL | scielo.br |

Investigation of Anti-Parasitic Activities (e.g., Schistosomicidal Agents from related derivatives)

A significant breakthrough in the anti-parasitic applications of this compound derivatives has been in the development of schistosomicidal agents. Schistosomiasis is a debilitating parasitic disease caused by flatworms of the genus Schistosoma.

Researchers have synthesized and evaluated an imidazolidine (B613845) derivative, namely (Z)-1-(2-chloro-6-fluorobenzyl)-5-thioxo-4-(2,4,6-trimethoxybenzylidene)imidazolidin-2-one (LPSF/PTS23) , which is directly synthesized using 2-chloro-6-fluorobenzyl chloride, a close derivative of the title compound. mdpi.comnih.gov

In vitro studies of LPSF/PTS23 demonstrated potent activity against adult Schistosoma mansoni worms. The compound was effective in separating coupled worm pairs, decreasing motor activity, and causing 100% mortality after 24 hours of contact. nih.gov Furthermore, scanning electron microscopy analysis revealed that LPSF/PTS23 induced significant ultrastructural damage to the worms' tegument after 24 hours of exposure. nih.gov

Subsequent in vivo studies in a mouse model of schistosomiasis confirmed the promising in vitro results. Treatment with LPSF/PTS23 at a dose of 150 mg/kg resulted in a 50% reduction in the number of adult worms. mdpi.com A lower dose of 75 mg/kg also showed considerable efficacy, with a 25% reduction in worm burden. mdpi.com These findings highlight LPSF/PTS23 as a potential drug candidate for the treatment of schistosomiasis.

Table 2: Schistosomicidal Activity of LPSF/PTS23

| Assay Type | Parameter | Results | Reference |

|---|---|---|---|

| In vitro | Mortality (Adult S. mansoni) | 100% after 24 hours | nih.gov |

| In vivo (Mouse model) | Worm Burden Reduction (150 mg/kg) | 50% | mdpi.com |

| In vivo (Mouse model) | Worm Burden Reduction (75 mg/kg) | 25% | mdpi.com |

Explorations in Antiviral Activity (e.g., HIV-1 Reverse Transcriptase Inhibitors from related derivatives)

Derivatives of this compound have shown exceptional promise as antiviral agents, particularly as inhibitors of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). HIV-1 RT is a crucial enzyme for the replication of the virus, making it a prime target for antiretroviral therapy.

A study focused on a series of 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones (2-Cl-6-F-S-DABOs) demonstrated their potent and broad-spectrum inhibitory activity against HIV-1. These compounds were synthesized incorporating the 2-chloro-6-fluorobenzyl moiety, highlighting the importance of this substitution for antiviral potency.

The research revealed that these new 2-Cl-6-F-S-DABOs exhibited activity against wild-type HIV-1 at picomolar concentrations. Importantly, certain derivatives with simultaneous C5(methyl) and C6(methyl/ethyl) substitutions showed high, wide-spectrum inhibitory activity against clinically relevant HIV-1 mutant strains that are resistant to other non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Further investigation into the stereochemistry of these compounds revealed significant diastereo- and enantioselectivity in HIV-1 inhibition. The R absolute configuration at the stereogenic center of the C6-benzylic position was found to correlate with the highest antiviral activity in both cellular and enzymatic assays. Molecular modeling studies confirmed the influence of these stereogenic centers on how the inhibitors bind to the HIV-1 RT enzyme.

Table 3: Antiviral Activity of 2-Cl-6-F-S-DABO Derivatives

| Compound Series | Target | Key Findings | Reference |

|---|---|---|---|

| 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones (2-Cl-6-F-S-DABOs) | HIV-1 Reverse Transcriptase (RT) | Picomolar activity against wild-type HIV-1. High, wide-spectrum activity against clinically relevant mutant strains. Stereochemistry at the C6-benzylic position is crucial for activity. |

Industrial Process Chemistry and Engineering Research

Scalability Challenges and Solutions for Large-Scale Production

The transition from laboratory-scale synthesis to large-scale industrial production of 2-Chloro-6-fluorobenzoyl chloride presents several challenges. A primary route to this compound involves the chlorination of 2-chloro-6-fluorobenzoic acid using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Key scalability challenges include:

Hazardous Reagents and Byproducts: The use of highly reactive and corrosive chlorinating agents like thionyl chloride requires specialized, corrosion-resistant equipment, increasing capital costs. The reaction also produces hazardous gaseous byproducts, such as sulfur dioxide (SO₂) and hydrogen chloride (HCl), which necessitate robust scrubbing and waste management systems.

Reaction Control: The reaction is exothermic and requires precise temperature control to prevent side reactions and decomposition, which can be difficult to manage in large reactors.

Product Purity: Achieving the high purity required for pharmaceutical intermediates can be challenging on a large scale. Impurities may arise from the starting material, side reactions (e.g., over-chlorination), or residual reagents.

Cost-Effectiveness: The cost of raw materials, energy consumption for heating and distillation, and waste disposal are critical factors in the economic viability of large-scale production. Traditional methods can be expensive and complex. google.compatsnap.com

To address these challenges, several solutions have been developed. In related syntheses, such as the production of 2-chloro-6-fluorobenzaldehyde (B137617), traditional catalysts like sulfuric acid, which are highly corrosive and increase production costs, are being replaced. google.compatsnap.com The adoption of solid superacid catalysts, for instance, has been shown to be a less hazardous alternative that can improve yield and product quality. google.com Optimizing reaction parameters, such as maintaining strict anhydrous conditions and controlling the stoichiometry of reagents, helps to maximize conversion and minimize side reactions. Post-synthesis purification techniques like vacuum distillation and rectification are crucial for achieving high-purity final products. google.com

Table 1: Scalability Challenges and Corresponding Solutions

| Challenge | Description | Solution |

|---|---|---|

| Hazardous Reagents | Use of corrosive and toxic chemicals like thionyl chloride and sulfuric acid. google.com | Investment in corrosion-resistant equipment; replacement with less hazardous alternatives like solid superacid catalysts. google.com |

| Exothermic Reaction Control | Difficulty in managing heat generated in large batch reactors, leading to potential side reactions. | Advanced cooling systems, careful reagent addition rates, and exploration of continuous flow reactors for better heat management. |

| Impurity Formation | Formation of byproducts from over-chlorination or side reactions, impacting final product quality. | Strict stoichiometric control, real-time reaction monitoring (e.g., via GC), and advanced purification methods like vacuum distillation. google.com |

| High Production Cost | Expenses related to specialized equipment, energy-intensive purification, and waste management. google.compatsnap.com | Process optimization to improve yields, adoption of more efficient technologies like continuous flow chemistry, and use of recyclable catalysts. google.com |

Continuous Flow Chemistry Approaches in Synthesis

Continuous flow chemistry is emerging as a transformative technology in the production of specialty chemicals, including this compound. This approach involves pumping reagents through a network of tubes or microreactors, where the reaction occurs. It offers significant advantages over traditional batch processing, particularly for scaling up production.

Key benefits of continuous flow synthesis include:

Enhanced Safety: The small reaction volumes at any given moment minimize the risks associated with highly exothermic or hazardous reactions.

Improved Control and Consistency: Precise control over parameters such as temperature, pressure, and residence time leads to better reaction selectivity, improved product consistency, and reduced byproduct formation.

Faster Reaction Times: Superior heat and mass transfer in flow reactors can significantly accelerate reaction rates compared to batch systems.

Efficient Scalability: Increasing production capacity is a matter of running the system for a longer duration or by "scaling out" (running multiple systems in parallel), which is often simpler and more predictable than designing larger and more complex batch reactors. mdpi.com

Integration of Technology: Flow chemistry setups can be integrated with real-time analytical techniques, such as NMR or HPLC, for continuous monitoring and optimization of the reaction process. rsc.org

While specific, detailed public research on the continuous flow synthesis of this compound is limited, the well-documented success of this technology for other fine and fluorinated chemicals strongly supports its applicability. mdpi.comrsc.org The technology directly addresses many of the scalability challenges, offering a pathway to more efficient, safer, and higher-quality production.

Impurity Profiling and Control Strategies in Manufacturing

Maintaining high purity is critical for this compound, especially when it is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). A robust impurity profile and stringent control strategies are therefore essential components of the manufacturing process.

Potential impurities can originate from various sources:

Starting Materials: Unreacted 2-chloro-6-fluorobenzoic acid or impurities within it.

Reagents: Residual chlorinating agents like thionyl chloride.

Side Reactions: Isomeric byproducts or products of over-chlorination.

Degradation: Hydrolysis of the final product back to the carboxylic acid if exposed to moisture.

Control strategies involve a multi-pronged approach combining process control and analytical chemistry. Gas chromatography (GC) is often employed to monitor the progress of the reaction, ensuring that starting materials are consumed before the reaction is stopped. google.com After synthesis, advanced analytical techniques are used to ensure the purity and consistency of the final product.

Table 2: Impurity Detection and Control

| Potential Impurity | Origin | Analytical Detection Method | Control Strategy |

|---|---|---|---|

| 2-Chloro-6-fluorobenzoic acid | Incomplete reaction of starting material. | HPLC, FT-IR | Use of excess chlorinating agent, ensuring adequate reaction time and temperature. |

| Residual Thionyl Chloride | Excess reagent from the chlorination step. | GC-MS | Purification by vacuum distillation to remove volatile impurities. |

| Isomeric Benzoyl Chlorides | Impurities in the starting benzoic acid. | GC, HPLC-MS | Use of high-purity starting materials; fractional distillation. |

| Over-chlorinated Species | Side reactions during synthesis. | GC-MS, LC-MS | Strict control of reaction temperature and stoichiometry. |

Environmental Footprint Reduction in Production Cycles

Increasingly stringent environmental regulations, such as the EU's REACH, and a general industry trend towards sustainability are driving efforts to reduce the environmental footprint of chemical production. The synthesis of this compound is a focus of these "green chemistry" initiatives.

Traditional production methods often generate significant chemical waste and use hazardous materials that pose risks to the environment and worker safety. google.com Key areas for improvement include:

Solvent and Reagent Choice: The primary environmental impact comes from corrosive and hazardous reagents like thionyl chloride and strong acids like sulfuric acid. google.com Research is focused on finding greener alternatives, such as using solid acid catalysts that are more easily separated from the reaction mixture and can often be recycled. google.com

Waste Reduction: The principles of atom economy are being applied to design synthesis routes that maximize the incorporation of starting materials into the final product, thus minimizing waste. Technologies like continuous flow chemistry contribute to waste reduction by improving reaction yields and selectivity.

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures or for shorter durations can significantly reduce energy consumption. Microwave-assisted synthesis is one such innovative approach that can enhance yields and reduce reaction times.

Future Research Directions and Emerging Trends

Development of Chemo- and Regioselective Synthesis Strategies

The development of highly selective synthesis strategies is a primary focus in modern organic chemistry. For a molecule like 2-Chloro-6-fluorobenzoyl chloride, which possesses multiple reactive sites, achieving chemo- and regioselectivity is crucial for its efficient use in the synthesis of complex molecules.

Future research will likely concentrate on methods that can selectively target either the acyl chloride group or specific positions on the aromatic ring. The electron-withdrawing nature of the chlorine and fluorine atoms, along with the acyl chloride group, deactivates the benzene (B151609) ring towards electrophilic substitution, while directing incoming groups to specific positions. However, controlling reactions to favor one outcome over another remains a challenge.

One area of exploration is the use of advanced protecting group strategies. By temporarily masking the highly reactive acyl chloride, other transformations can be carried out on the aromatic ring. Subsequently, the deprotection of the acyl chloride would allow for further functionalization. Another approach involves the fine-tuning of reaction conditions, such as temperature, solvent, and the choice of catalyst, to favor a specific reaction pathway. For instance, in Friedel-Crafts acylation reactions, the choice of Lewis acid catalyst can significantly influence the regioselectivity of the reaction. taylorandfrancis.com

The table below illustrates potential selective reactions that could be the focus of future research.

| Reaction Type | Target Site | Potential Strategy | Expected Outcome |

| Nucleophilic Acyl Substitution | Acyl Chloride | Reaction with a sterically hindered nucleophile | Selective formation of an amide or ester without affecting the aromatic ring. |

| Electrophilic Aromatic Substitution | Aromatic Ring | Use of a highly activating directing group | Introduction of a new substituent at a specific position on the benzene ring. |

| Cross-Coupling Reactions | C-Cl bond | Palladium-catalyzed coupling with a boronic acid (Suzuki coupling) | Formation of a new carbon-carbon bond at the 2-position of the benzene ring. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction

Firstly, predictive models can help chemists to identify the optimal conditions for a desired reaction, saving time and resources that would otherwise be spent on trial-and-error experimentation. beilstein-journals.org These models can take into account a multitude of variables, including the structure of the reactants, the type of solvent, the catalyst used, and the reaction temperature, to predict the yield and selectivity of a reaction. beilstein-journals.orgeurekalert.org

Secondly, AI can be used in retrosynthetic analysis to devise novel synthetic routes to complex target molecules that use this compound as a starting material. nih.govmit.edu By analyzing known reactions, machine learning algorithms can propose new disconnections and synthetic pathways that a human chemist might not have considered. nih.govnih.gov

Exploration of Novel Catalytic Systems for Benzoyl Chloride Transformations

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. The exploration of novel catalytic systems for the transformation of benzoyl chlorides, including this compound, is an active area of research.

One promising area is the development of new transition metal catalysts. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon bonds. Research is ongoing to develop more active and robust palladium catalysts that can facilitate these reactions with a wider range of substrates and under more environmentally friendly conditions. Nickel-catalyzed cross-coupling reactions have also emerged as a powerful alternative for the formation of C(sp3)-C(sp3) bonds from benzyl (B1604629) chlorides. organic-chemistry.org

Organocatalysis, which uses small organic molecules as catalysts, is another rapidly growing field. Organocatalysts offer several advantages over traditional metal-based catalysts, including lower toxicity, lower cost, and greater stability. The use of supramolecular hosts like cucurbit[n]urils to catalyze reactions such as the hydrolysis of benzoyl chlorides is an emerging area of interest. researchgate.net

The table below highlights some novel catalytic systems and their potential applications in the transformation of this compound.

| Catalyst Type | Example | Potential Application | Advantage |